![molecular formula C16H16N2O4S B2547566 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea CAS No. 404905-33-5](/img/structure/B2547566.png)
1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea, also known as 3-APMSU, is a synthetic compound with a wide range of applications in scientific research. It is an organosulfur compound that has been used in various studies to investigate its biochemical and physiological effects.
Scientific Research Applications
Catalytic Processes
One application involves the use of rhenium(V) oxo phosphine complexes and methyltrioxorhenium as catalysts for the oxidation of sulfides to sulfoxides, using urea-hydrogen peroxide as the oxidant. This process highlights the role of urea derivatives in facilitating clean and partial enantioselective oxidation of sulfides, with implications for developing more efficient and environmentally friendly oxidation processes (Gunaratne et al., 1998).
Synthesis of Complex Molecules
Research has shown the synthesis of ureidobenzenesulfonyl chlorides, including derivatives of N-3-acetylphenyl-urea, through reactions with chlorosulfonic acid. These compounds serve as intermediates for further chemical transformations, suggesting their utility in the synthesis of a wide range of chemically complex and potentially biologically active molecules (Akhtar et al., 1977).
Molecular Interactions and Device Assembly
Urea derivatives have been studied for their role in the self-assembly of molecular devices. For example, cyclodextrin complexation studies have used urea-linked cyclodextrins to explore the photoisomerization of stilbene derivatives. These studies contribute to the understanding of how molecular interactions can be harnessed for the construction of nanoscale devices and sensors (Lock et al., 2004).
Green Chemistry and Environmental Applications
Sulfonyl ureas have been recognized for their role in advancing crop protection technology, particularly as environmentally friendly herbicides. Their mode of action, inhibiting key enzymes required for weed cell growth, combined with low mammalian toxicity, underscores the importance of sulfonyl urea derivatives in developing sustainable agricultural practices (Gilbile et al., 2017).
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11-6-8-15(9-7-11)23(21,22)18-16(20)17-14-5-3-4-13(10-14)12(2)19/h3-10H,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGBVGWNOXPYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.